molecular formula C20H21ClN4O2 B12176178 N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12176178
M. Wt: 384.9 g/mol
InChI Key: XYGHUZNRUXBSRL-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a carboxamide functional group at position 4, a cyclopropyl substituent at position 6, and a propan-2-yl (isopropyl) group at position 1 of the heterocyclic core. The aryl substituent at the carboxamide position is a 3-chloro-4-methoxyphenyl group, which introduces both electron-withdrawing (chloro) and electron-donating (methoxy) moieties.

Properties

Molecular Formula

C20H21ClN4O2

Molecular Weight

384.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H21ClN4O2/c1-11(2)25-19-15(10-22-25)14(9-17(24-19)12-4-5-12)20(26)23-13-6-7-18(27-3)16(21)8-13/h6-12H,4-5H2,1-3H3,(H,23,26)

InChI Key

XYGHUZNRUXBSRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key structural and molecular differences between the target compound and related pyrazolo[3,4-b]pyridine derivatives from the provided evidence:

Compound (CAS or Reference) Core Structure Substituents (R1, R2, R3) Molecular Formula Molecular Weight (g/mol) Functional Group
Target Compound Pyrazolo[3,4-b]pyridine R1: 3-chloro-4-methoxyphenyl; R2: cyclopropyl; R3: propan-2-yl C21H20ClN4O2 394.86 (calculated) Carboxamide
Methyl ester derivative (938001-13-9) Pyrazolo[3,4-b]pyridine R1: 4-fluorophenyl; R2: cyclopropyl; R3: methyl C18H15FN3O2 332.33 Methyl ester
Carboxamide derivative (1005612-70-3) Pyrazolo[3,4-b]pyridine R1: phenyl; R2: methyl; R3: ethyl-methyl C21H22N6O 374.44 Carboxamide
Carboxylic acid derivative (107658-94-6) Pyrazolo[3,4-b]pyridine R1: 4-fluorophenyl; R2: cyclopropyl; R3: methyl C17H13ClFN3O2 359.76 Carboxylic acid
Key Observations:

Substituent Effects: The target compound’s 3-chloro-4-methoxyphenyl group (vs. 4-fluorophenyl in or phenyl in ) may enhance binding interactions due to combined electronic effects. Chlorine’s electron-withdrawing nature could improve metabolic stability, while methoxy may enhance solubility via hydrogen bonding . The propan-2-yl group (vs. methyl in or ethyl-methyl in ) increases hydrophobicity, which might improve membrane permeability but reduce aqueous solubility .

Functional Group Impact :

  • The carboxamide in the target and contrasts with the methyl ester in and carboxylic acid in . Carboxamides generally exhibit better metabolic stability and bioavailability compared to esters or acids, which are prone to hydrolysis .

Molecular Weight and Complexity :

  • The target compound has the highest molecular weight (394.86 g/mol), likely due to its larger substituents. This could affect pharmacokinetic properties such as absorption and distribution .

Biological Activity

N-(3-chloro-4-methoxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its complex structure includes a pyrazolo[3,4-b]pyridine core with various functional groups that contribute to its biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with related compounds.

Structural Overview

The molecular formula of this compound is C20H21ClN4O2, and its structure is characterized by:

  • Chloro and methoxy-substituted phenyl group
  • Cyclopropyl moiety
  • Pyrazolo[3,4-b]pyridine core

This unique combination of structural features is believed to play a significant role in its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial properties . Its mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors associated with microbial growth. The binding affinity studies suggest that it may inhibit key enzymes involved in the metabolic pathways of various pathogens.

Anticancer Activity

This compound has also been investigated for its anticancer potential . Preliminary studies show that it may exert cytotoxic effects on various cancer cell lines. The compound's activity appears to be mediated through the following mechanisms:

  • Inhibition of cell proliferation : The compound has been shown to reduce the viability of cancer cells in vitro.
  • Induction of apoptosis : It may promote programmed cell death in malignant cells by modulating apoptotic pathways.
  • Targeting specific signaling pathways : Research suggests that it could interfere with pathways critical for cancer cell survival and proliferation.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other compounds in the pyrazolo[3,4-b]pyridine family:

Compound NameStructural FeaturesBiological Activity
N-[3-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamideContains a triazole ringPotential kinase inhibitor
1-isopropyl-6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamideFeatures a thiadiazole substituentAntifungal properties
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineHydroxyphenyl substituentAnticancer activity

This comparison highlights the unique position of this compound within its chemical class.

The mechanisms through which this compound exerts its biological effects are still under investigation but are believed to involve:

  • Enzyme inhibition : Targeting specific enzymes essential for microbial growth or cancer cell survival.
  • Receptor modulation : Interacting with cellular receptors that regulate various physiological processes.
  • Signal transduction interference : Disrupting signaling pathways that promote tumor growth or microbial resistance.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy and safety profile of this compound:

  • In vitro studies : Showed significant cytotoxicity against several cancer cell lines with IC50 values indicating potent activity.
  • Animal models : Preliminary in vivo studies suggest a favorable pharmacokinetic profile with low toxicity observed at therapeutic doses.
  • Molecular docking studies : Indicated strong binding affinities to target proteins involved in cancer progression and microbial metabolism.

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